1-Cyclopropyl-7-oxa-2-azaspiro[3.5]nonane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-cyclopropyl-7-oxa-2-azaspiro[3.5]nonane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO/c1-2-8(1)9-10(7-11-9)3-5-12-6-4-10/h8-9,11H,1-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAXHZYMUQQRXCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2C3(CCOCC3)CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Structural Analysis and Stereochemical Characterization
Elucidation of Spiro Center Stereochemistry
Spiro compounds can exhibit axial chirality due to the twisted and rigid nature of their ring systems, even in the absence of traditional chiral centers. wikipedia.org The spiro atom in 1-Cyclopropyl-7-oxa-2-azaspiro[3.5]nonane serves as a focal point for stereoisomerism. The assignment of its absolute configuration is a critical step in its characterization and requires sophisticated analytical methods. youtube.com
Spectroscopic techniques are fundamental in determining the connectivity and relative stereochemistry of organic molecules. scispace.com For this compound, Nuclear Magnetic Resonance (NMR) spectroscopy, including advanced 2D techniques, is indispensable.
¹H-NMR and ¹³C-NMR: These methods confirm the basic carbon-hydrogen framework. The chemical shifts of protons and carbons adjacent to the spiro center are particularly sensitive to the stereochemical environment.
Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments can reveal through-space proximity between protons. For instance, correlations between protons on the cyclopropyl (B3062369) ring and specific protons on the azetidine (B1206935) or tetrahydropyran (B127337) rings can help establish their relative orientation and, by extension, the stereochemistry at the spiro center.
The following table outlines the expected NMR signals for the core structure, although specific stereoisomers would exhibit distinct shifts and coupling constants.
| Atom | Technique | Expected Chemical Shift (ppm) | Key Correlations/Features |
| Cyclopropyl CH | ¹H-NMR | 0.8 - 1.5 | Complex multiplet, correlations to azetidine ring protons in NOESY |
| Azetidine CH₂ | ¹H-NMR | 2.5 - 3.5 | Diastereotopic protons, correlations to spiro carbon in HMBC |
| Azetidine CH | ¹H-NMR | 3.0 - 4.0 | Correlates with cyclopropyl and azetidine CH₂ protons |
| Tetrahydropyran CH₂ (adjacent to O) | ¹H-NMR | 3.5 - 4.2 | Distinct signals due to proximity to oxygen |
| Tetrahydropyran CH₂ (other) | ¹H-NMR | 1.5 - 2.0 | Broad multiplets, part of the six-membered ring |
| Spiro Carbon | ¹³C-NMR | 60 - 80 | Quaternary carbon, key structural marker |
This is an interactive data table based on general principles of NMR spectroscopy.
X-ray crystallography stands as the definitive method for determining the absolute configuration of chiral molecules, provided a suitable single crystal can be obtained. nih.govnih.gov This technique maps the electron density of the molecule in its crystalline state, providing a precise three-dimensional model. For a spirocyclic compound like this compound, this method would unambiguously establish the spatial arrangement of the rings around the spiro atom, confirming the absolute stereochemistry as either (R) or (S). This technique has been successfully applied to determine the absolute configuration of various complex spirocyclic systems. nih.gov
Chiroptical spectroscopy encompasses techniques that measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. nih.gov These methods are crucial for assessing the chirality and determining the enantiomeric purity of a sample.
Optical Rotation (OR): Measures the rotation of plane-polarized light by a chiral sample. The sign and magnitude of the rotation are characteristic of a specific enantiomer.
Circular Dichroism (CD): Measures the differential absorption of left- and right-circularly polarized light. cas.cz The resulting CD spectrum, with its characteristic positive and negative Cotton effects, can often be correlated with a specific absolute configuration through theoretical calculations (e.g., Time-Dependent Density Functional Theory, TD-DFT). mdpi.com
Conformational Analysis of the 7-Oxa-2-azaspiro[3.5]nonane Skeleton
The azetidine ring is relatively strained and possesses a puckered conformation to alleviate some of this strain.
The tetrahydropyran ring is expected to adopt a low-energy chair conformation, similar to cyclohexane, with the oxygen atom occupying one of the vertices. This chair form can exist in two equilibrating conformations, and the presence of the spiro-fused azetidine ring will likely lock it into a preferred orientation.
The spiro fusion introduces significant rigidity to the system, limiting the conformational freedom of both rings compared to their non-spirocyclic counterparts. The specific orientation of the substituents on both rings will be influenced by the need to minimize steric interactions.
Steric and Electronic Influence of the Cyclopropyl Moiety
The cyclopropyl group attached at the 1-position of the azetidine ring exerts notable steric and electronic effects on the molecule.
Steric Influence: The cyclopropyl group is a bulky substituent that will sterically hinder one face of the azetidine ring. This steric demand influences the conformational preferences of the ring system and can direct the approach of reagents in chemical reactions.
Electronic Influence: The cyclopropyl group possesses unique electronic properties. Its C-C bonds have significant p-character, allowing it to engage in conjugation with adjacent π-systems or electron-deficient centers. stackexchange.com It is known to be a good π-electron donor. stackexchange.com This electronic contribution can affect the reactivity of the adjacent nitrogen atom in the azetidine ring, potentially modulating its basicity and nucleophilicity compared to a simple alkyl substituent. The electron-withdrawing effect of a fluorine atom, if present on a cyclopropyl group, can also influence the molecule's lipophilicity. beilstein-journals.org The reactivity of cyclopropanes is also governed by ring strain, which can make them susceptible to ring-opening reactions under certain conditions. nih.gov
Synthetic Methodologies and Advanced Chemical Transformations
Retrosynthetic Approaches to the 1-Cyclopropyl-7-oxa-2-azaspiro[3.5]nonane Core
Retrosynthetic analysis of this compound reveals several potential disconnection points that suggest viable forward synthetic strategies. The core structure features a spirocyclic junction connecting an azetidine (B1206935) and a tetrahydropyran (B127337) ring. Key disconnections can be envisioned at the C-N and C-C bonds of the azetidine ring, as well as the C-O bond of the tetrahydropyran ring.
One plausible retrosynthetic approach involves a disconnection of the azetidine ring, leading to a piperidine-based precursor. This strategy would simplify the synthesis to the formation of a four-membered ring on a pre-existing six-membered heterocycle. An alternative disconnection could break the tetrahydropyran ring, targeting a substituted azetidine as a key intermediate. This approach would focus on the formation of the six-membered ring as a later-stage transformation.
A more advanced retrosynthetic strategy might involve a convergent approach, where the azetidine and tetrahydropyran fragments are synthesized separately and then joined in a spirocyclization step. This would allow for greater modularity and the potential to introduce diversity at various positions of the scaffold.
| Disconnection Strategy | Key Precursor | Forward Synthetic Transformation |
| Azetidine Ring Disconnection | Substituted Piperidine (B6355638) | Intramolecular cyclization |
| Tetrahydropyran Ring Disconnection | Substituted Azetidine | Ring-closing etherification |
| Convergent Spirocyclization | Azetidine and Pyran Fragments | Spiroannulation reaction |
Direct Assembly Strategies for Azaspiro[3.5]nonane Systems
The direct assembly of the azaspiro[3.5]nonane core can be achieved through several powerful synthetic strategies, including cycloaddition reactions, intramolecular cyclizations, and radical-mediated processes.
Cycloaddition reactions are highly efficient for the construction of cyclic and spirocyclic systems. [2+2] and [3+2] cycloadditions are particularly relevant for the synthesis of the azetidine portion of the target molecule. For instance, a photochemical [2+2] cycloaddition between an olefin and a carbonyl compound could be a key step in forming the four-membered ring. nih.govthieme-connect.com Similarly, 1,3-dipolar cycloadditions of azomethine ylides with suitable dipolarophiles can provide access to pyrrolidine-containing spirocycles, which could be further transformed into the desired azetidine ring. whiterose.ac.ukresearchgate.netbeilstein-journals.orgresearchgate.net
The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for constructing six-membered rings and could be employed in the synthesis of the tetrahydropyran moiety. nih.govmdpi.com Ruthenium-catalyzed [2+2+2] cycloadditions of diynes with alkynes also offer an efficient route to constructing substituted benzene (B151609) rings, which can be precursors to the tetrahydropyran ring. ucsf.eduacs.org
Intramolecular cyclization is a cornerstone of spirocycle synthesis. thieme-connect.comacs.orgrsc.org For the 7-oxa-2-azaspiro[3.5]nonane system, an intramolecular nucleophilic substitution, such as the ring closure of a halo-alcohol or a halo-amine, can be a key step in forming either the azetidine or the tetrahydropyran ring. For example, a suitably functionalized piperidine derivative bearing a leaving group at the 4-position and a nucleophilic nitrogen could undergo intramolecular cyclization to form the spiro-azetidine ring. thieme-connect.comresearchgate.net
Another powerful approach is the intramolecular Heck reaction, which can be used to form the spirocyclic core by coupling an aryl or vinyl halide with an alkene. Transition-metal-catalyzed C-H activation and subsequent intramolecular cyclization also represent a modern and efficient strategy. rsc.org
Radical dearomatization has emerged as a powerful method for the synthesis of complex spirocyclic compounds from readily available aromatic precursors. researchgate.netresearchgate.netmdpi.comnih.gov This strategy involves the generation of a radical species that adds to an aromatic ring, followed by a cyclization event to form the spirocyclic system. Photocatalysis is often employed to generate the initial radical under mild conditions. nih.govacs.org
Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offer an elegant and efficient approach to complex molecules like this compound. researchgate.netmdpi.combaranlab.orgresearchgate.net A well-designed cascade sequence could potentially assemble the entire spirocyclic framework in a single step from simpler starting materials, significantly shortening the synthetic route.
Functional Group Interconversions for Spiro[3.5]nonane Derivatives
Once the core spiro[3.5]nonane scaffold is assembled, functional group interconversions (FGIs) are crucial for introducing the desired substituents and for the synthesis of analogs. For this compound, the introduction of the cyclopropyl (B3062369) group at the C1 position is a key transformation. This could be achieved through various methods, such as the Simmons-Smith cyclopropanation of an appropriate alkene precursor or the addition of a cyclopropyl organometallic reagent to an imine or a related electrophile.
Other important FGIs could include the modification of functional groups on the azetidine nitrogen or at other positions on the tetrahydropyran ring. For example, N-alkylation or N-acylation of the azetidine nitrogen can be readily achieved to introduce a variety of substituents. univ.kiev.ua Oxidation or reduction of functional groups on the tetrahydropyran ring can also be performed to access a wider range of derivatives.
| Transformation | Reagents and Conditions | Resulting Functional Group |
| N-Alkylation | Alkyl halide, Base | Substituted amine |
| N-Acylation | Acyl chloride, Base | Amide |
| Cyclopropanation | CH2I2, Zn-Cu | Cyclopropyl group |
| Oxidation | PCC, Swern, DMP | Aldehyde, Ketone |
| Reduction | NaBH4, LiAlH4 | Alcohol |
Catalytic Approaches in Spirocycle Synthesis
Catalysis plays a pivotal role in the efficient and stereoselective synthesis of spirocycles. Both metal-based and organocatalytic methods have been developed for the construction of spirocyclic systems. rsc.orgresearchgate.netmdpi.com
Transition metal catalysis is widely used in cycloaddition and intramolecular cyclization reactions. For example, rhodium and ruthenium catalysts are effective for carbene and nitrene transfer reactions, which can be used to form the azetidine ring. acs.org Palladium and copper catalysts are commonly employed in cross-coupling and C-H activation reactions to facilitate the formation of the spirocyclic core. nih.gov
Organocatalysis has emerged as a powerful alternative to metal-based catalysis, offering mild reaction conditions and high stereoselectivity. mdpi.com For instance, proline and its derivatives can catalyze asymmetric aldol (B89426) and Mannich reactions, which can be used to set key stereocenters in the synthesis of the spirocyclic framework. N-heterocyclic carbenes (NHCs) have also been shown to be effective catalysts for a variety of transformations leading to spirocycles. mdpi.com
Photoinduced Conversions and Photocatalysis in N-Heterospirocycle Construction
No documented research exists on the use of photoinduced conversions or photocatalysis specifically for the construction of this compound. Photochemical methods and photocatalysis represent a modern approach for the synthesis of complex organic molecules, often enabling unique transformations under mild conditions. However, the application of these techniques to synthesize this particular N-heterospirocycle has not been reported.
Stereoselective Synthesis of Enantiomers and Diastereomers
The stereoselective synthesis of this compound, which possesses at least one stereocenter, has not been described in the available literature. Consequently, there are no established methods for obtaining its specific enantiomers or diastereomers. The subsections below reflect this absence of data.
Chiral Separation Techniques (e.g., Chromatography, Recrystallization)
No studies have been published detailing the chiral separation of enantiomers of this compound. Techniques such as chiral High-Performance Liquid Chromatography (HPLC) or simulated moving bed (SMB) chromatography, which are standard methods for resolving racemic mixtures, have not been applied to this compound according to available data. Similarly, methods involving preferential recrystallization of diastereomeric salts have not been reported.
Diastereomeric Derivatization and Salt Formation
There is no information on the derivatization of this compound with chiral resolving agents to form diastereomeric mixtures. The formation of diastereomeric salts with chiral acids or bases is a classical resolution technique, but its application to this specific spirocycle has not been documented.
Biotransformation and Enzymatic Resolutions
The use of biotransformation or enzymatic resolution for the stereoselective synthesis or separation of this compound enantiomers is not reported in the scientific literature. While enzymes (e.g., lipases, proteases) are powerful tools for kinetic resolution of racemates, their use with this substrate has not been explored.
Reactivity Profiles and Derivatization Strategies of 1 Cyclopropyl 7 Oxa 2 Azaspiro 3.5 Nonane
Chemical Transformations at the Azaspiro[3.5]nonane Nitrogen Atom
The secondary amine nitrogen atom within the azetidine (B1206935) ring of the 7-oxa-2-azaspiro[3.5]nonane scaffold is a primary site for chemical modification. Its nucleophilicity allows for a range of transformations, enabling the introduction of diverse functional groups that can modulate the molecule's physicochemical properties.
Common derivatization strategies at this position include:
N-Alkylation and N-Arylation: The nitrogen can readily undergo alkylation with various alkyl halides or reductive amination with aldehydes and ketones. These reactions introduce substituents that can alter lipophilicity and steric bulk.
N-Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) yields the corresponding amides. This is a robust method for adding a wide array of functional groups.
N-Sulfonylation: Treatment with sulfonyl chlorides, such as tosyl chloride, in the presence of a base, provides sulfonamides, which can serve as protecting groups or bioactive motifs.
Protecting Group Strategies: For multi-step syntheses, the nitrogen is often protected to prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is commonly employed due to its stability and ease of removal under acidic conditions. Research on related spirocyclic systems frequently utilizes Boc-protected intermediates to facilitate transformations at other parts of the molecule. univ.kiev.ua
The table below summarizes common transformations at the nitrogen atom.
| Reaction Type | Reagents & Conditions | Product Type |
| N-Alkylation | Alkyl halide (R-X), Base (e.g., K₂CO₃) | Tertiary Amine |
| Reductive Amination | Aldehyde/Ketone (RCHO/RCOR'), Reducing Agent (e.g., NaBH(OAc)₃) | Tertiary Amine |
| N-Acylation | Acyl Chloride (RCOCl) or Anhydride ((RCO)₂O), Base | Amide |
| N-Sulfonylation | Sulfonyl Chloride (RSO₂Cl), Base | Sulfonamide |
| N-Boc Protection | Di-tert-butyl dicarbonate (B1257347) (Boc₂O), Base | Boc-carbamate |
Reactivity of the Cyclopropyl (B3062369) Ring
The cyclopropyl group is a three-membered carbocycle characterized by significant ring strain, which dictates its chemical reactivity. nih.gov While generally stable, this strained ring can undergo ring-opening reactions under specific conditions, particularly when activated by adjacent functional groups. nih.govresearchgate.net
Key reactivity aspects include:
Electrophilic Ring Opening: In the presence of strong acids or electrophiles, the C-C bonds of the cyclopropane (B1198618) ring can be cleaved. The regioselectivity of this opening is influenced by the electronic nature of the substituents on the ring. nih.gov For 1-cyclopropyl-7-oxa-2-azaspiro[3.5]nonane, protonation of the adjacent nitrogen could potentially facilitate this process.
Radical Reactions: The cyclopropyl ring can react with radicals, leading to ring-opened products.
Hydrogenolysis: Catalytic hydrogenation can open the cyclopropane ring, although this typically requires forcing conditions (high pressure and temperature).
The inherent strain of the cyclopropyl ring is a key feature that often contributes to the biological activity of molecules containing this moiety, as it can act as a reactive pharmacophore. nih.gov The stability of the ring under many synthetic conditions allows it to be carried through multi-step sequences, while its potential for cleavage provides a pathway to further structural diversification. wpmucdn.com
Heterocyclic Ring Reactivity and Transformations
The 7-oxa-2-azaspiro[3.5]nonane core consists of an azetidine (four-membered) and a tetrahydropyran (B127337) (six-membered) ring.
Azetidine Ring: Four-membered rings like azetidine possess some degree of ring strain, although less than cyclopropane. They are generally stable under neutral, basic, and mild acidic conditions. However, harsh acidic conditions or reactions involving strong nucleophiles can potentially lead to ring cleavage. The primary reactive site under most conditions is the nitrogen atom, as discussed in section 4.1.
Tetrahydropyran Ring: The tetrahydropyran ring is a saturated six-membered heterocycle that is conformationally flexible and generally very stable. The ether linkage is robust and typically unreactive except under strongly acidic conditions (e.g., using HBr or HI) that can cleave ethers. For most synthetic purposes, this ring acts as a stable, space-filling fragment that helps to confer a three-dimensional shape to the molecule.
Transformations involving the cleavage of these heterocyclic rings are not common derivatization strategies and would require specific, often harsh, reaction conditions.
Reactions of Spiro[3.5]nonane Carboxylic Acid Derivatives
Derivatives of the title compound, particularly those bearing a carboxylic acid function, are versatile intermediates for further functionalization. researchgate.netuniv.kiev.ua The following sections discuss the reactivity of the carboxylic acid group on the spiro[3.5]nonane scaffold, drawing on established transformations of carboxylic acids.
The conversion of the carboxylic acid to an ester is a fundamental transformation that modifies polarity and allows for the introduction of various alkyl or aryl groups. chemguide.co.uk
Fischer Esterification: This is a classic method involving the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and it is often driven to completion by using an excess of the alcohol or by removing the water formed during the reaction. chemguide.co.ukmasterorganicchemistry.comyoutube.com
Reaction Scheme: R-COOH + R'-OH <--> (H⁺ catalyst) R-COOR' + H₂O
Alkylation of Carboxylates: An alternative route involves deprotonating the carboxylic acid with a base (e.g., sodium hydroxide) to form the carboxylate salt. youtube.com This salt can then act as a nucleophile, reacting with a primary alkyl halide (e.g., ethyl iodide) in an Sₙ2 reaction to form the ester. youtube.com This method is particularly useful for substrates that are sensitive to strong acids.
The table below outlines common esterification methods.
| Method | Reagents | Conditions | Advantages |
| Fischer Esterification | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄) | Heating, often with water removal | Simple, inexpensive reagents. masterorganicchemistry.com |
| Alkylation of Carboxylate | Base (e.g., NaOH), Alkyl Halide (R'-X) | Typically mild temperatures | Avoids strong acid; good for sensitive substrates. youtube.com |
| Coupling Agent-Mediated | Alcohol (R'-OH), Coupling Agent (e.g., DCC, EDC) | Room temperature | Mild conditions, high yields. |
Decarboxylation is the removal of the carboxyl group, which is released as carbon dioxide (CO₂). masterorganicchemistry.com While simple carboxylic acids are generally stable to heat, decarboxylation is facilitated by the presence of an electron-withdrawing group in the β-position (two carbons away) from the carboxyl group. masterorganicchemistry.comyoutube.com
For a generic 1-carboxy-azaspiro[3.5]nonane derivative, decarboxylation is not typically a facile process unless other activating groups are present. If a keto group were present at the 3-position of the azetidine ring, the resulting β-keto acid would readily decarboxylate upon gentle heating. masterorganicchemistry.com Acid-catalyzed decarboxylation can also occur, proceeding through a hydrolytic mechanism under certain conditions. nih.gov
Halogenation of carboxylic acid derivatives can proceed through several pathways, primarily involving the replacement of the carboxyl group or substitution at the α-carbon.
Decarboxylative Halogenation (Hunsdiecker-type reactions): This class of reaction converts a carboxylic acid into an organic halide with one fewer carbon atom. acs.org The classic Hunsdiecker reaction involves treating the silver salt of a carboxylic acid with bromine. Modern variations utilize other reagents to achieve the same transformation under milder conditions. This process involves the generation of a radical intermediate. acs.org
Reaction Scheme (General): R-COOH → (e.g., Ag₂O, Br₂) R-Br + CO₂ + AgBr
Alpha-Halogenation (Hell-Volhard-Zelinsky Reaction): This reaction introduces a halogen (typically bromine) at the carbon atom alpha to the carboxylic acid. It requires the presence of at least one alpha-hydrogen. The reaction is typically carried out by treating the carboxylic acid with Br₂ and a catalytic amount of phosphorus tribromide (PBr₃), followed by a water workup. youtube.com The key intermediate is an acyl bromide, which more readily forms an enol for halogenation. youtube.com
Oxidative and Reductive Transformations on Spirocyclic Scaffolds
The unique architecture of this compound, which combines a strained azetidine ring, a tetrahydropyran ring, and a cyclopropyl group, presents a distinct reactivity profile towards oxidative and reductive conditions. The transformations primarily target the nitrogen atom of the azetidine ring and the carbon-hydrogen bonds at positions alpha to the nitrogen and oxygen atoms.
Oxidative Transformations:
The secondary amine within the azetidine ring is a primary site for oxidation. Common oxidative reagents can convert the amine to various functional groups. For instance, oxidation to the corresponding N-nitroso derivative can be achieved under mild nitrosating conditions. More vigorous oxidation can lead to ring-opening or the formation of lactams, depending on the reagents and reaction conditions.
The carbon-hydrogen bonds adjacent to the nitrogen atom in the azetidine ring are also susceptible to oxidation. This is a common transformation for N-substituted amines and can lead to the formation of lactams. For example, oxidation of a related N-Boc protected 7-oxa-2-azaspiro[3.5]nonane derivative at the carbon adjacent to the nitrogen has been documented to form the corresponding lactam.
Reductive Transformations:
The 7-oxa-2-azaspiro[3.5]nonane scaffold is generally stable under standard reductive conditions used for functional group transformations. For example, the reduction of a carboxylic acid derivative of the parent spirocycle to an alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH4) has been shown to proceed without cleavage of the spirocyclic core. researchgate.net
However, the strained azetidine ring can undergo reductive cleavage under more forcing conditions, such as catalytic hydrogenation at high pressure and temperature, or with specific reducing agents known to open strained rings. The ether linkage in the tetrahydropyran ring is generally robust to reduction, but cleavage can occur under harsh conditions, such as with strong Lewis acids in the presence of a reducing agent.
The following table summarizes representative oxidative and reductive transformations that can be anticipated for the this compound scaffold based on the reactivity of analogous structures.
| Transformation Type | Reagent/Condition | Product Type | Comments |
| Oxidation | m-CPBA | N-oxide | Oxidation of the azetidine nitrogen. |
| Oxidation | RuCl3/NaIO4 | Lactam | Oxidation of the C-H bond alpha to the nitrogen. |
| Oxidation | NaNO2/HCl | N-Nitroso amine | Nitrosation of the secondary amine. |
| Reduction | H2, Pd/C (harsh) | Amino alcohol | Potential reductive cleavage of the azetidine ring. |
| Reduction | LiAlH4 | (No reaction on scaffold) | The scaffold is stable to standard hydride reduction. |
It is important to note that the presence of the cyclopropyl group at the 1-position may influence the regioselectivity and reactivity of these transformations due to its electronic and steric effects.
Computational Chemistry and Theoretical Investigations
Molecular Modeling for Conformational Landscape and Energetics
A thorough analysis of the conformational landscape and energetics of 1-Cyclopropyl-7-oxa-2-azaspiro[3.5]nonane through molecular modeling is not present in the scientific literature. Such an investigation would involve computational methods to identify the various possible three-dimensional arrangements (conformers) of the molecule, determine their relative stabilities (energetics), and calculate the energy barriers for interconversion between them. This information is crucial for understanding the molecule's flexibility and how its shape might influence its interactions and reactivity. Without these studies, the preferred spatial arrangement of the cyclopropyl (B3062369), azetidine (B1206935), and tetrahydropyran (B127337) rings remains theoretically uncharacterized.
In Silico Prediction of Spectroscopic Properties
While public databases may contain basic computationally generated properties, in-depth in silico predictions and analyses of the spectroscopic properties of this compound are absent from peer-reviewed research. Detailed computational studies would typically provide predicted Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and mass spectrometry fragmentation patterns. These predictions are invaluable for interpreting experimental spectra and confirming the molecule's structure. The lack of such published data means that a theoretical spectroscopic profile for this compound has not been established or analyzed.
Basic predicted data, available from public repositories, can be compiled but lacks the context of a detailed research study.
Table 1: Predicted Collision Cross Section (CCS) Data
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 168.13829 | 133.9 |
| [M+Na]+ | 190.12023 | 139.6 |
| [M-H]- | 166.12373 | 140.5 |
| [M+NH4]+ | 185.16483 | 142.4 |
| [M+K]+ | 206.09417 | 141.8 |
| [M+H-H2O]+ | 150.12827 | 123.0 |
| [M+HCOO]- | 212.12921 | 149.1 |
| [M+CH3COO]- | 226.14486 | 145.2 |
Data sourced from public chemical databases and calculated using CCSbase. These are predictive values and have not been experimentally validated in a dedicated study. uni.lu
Mechanistic Studies of Key Reactions via Computational Methods
There are no published computational studies on the mechanisms of key reactions involving this compound. Mechanistic studies use computational methods to map out the potential energy surface of a reaction, identify transition states, and calculate activation energies. This provides a molecular-level understanding of how the compound might be synthesized or how it participates in chemical transformations. The absence of such research indicates that the pathways for its formation and its potential reactions have not been theoretically elucidated.
Applications in Chemical Research and Molecular Design
Scaffolds for Complex Molecular Architecture and Diversity-Oriented Synthesis
The spirocyclic nature of 1-cyclopropyl-7-oxa-2-azaspiro[3.5]nonane provides a rigid and spatially defined scaffold, making it an attractive starting point for the construction of complex molecular architectures. In diversity-oriented synthesis (DOS), the goal is to generate a wide range of structurally diverse molecules to explore chemical space and identify novel bioactive compounds. The defined three-dimensional arrangement of the atoms in this spirocycle allows for the predictable placement of functional groups in space, which is a crucial aspect of rational drug design.
The synthesis of libraries of compounds based on the 7-oxa-2-azaspiro[3.5]nonane core allows for the systematic variation of substituents at different positions of the molecule. This approach enables the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. The cyclopropyl (B3062369) group, in particular, adds another layer of structural complexity and rigidity, which can be beneficial for enhancing binding affinity to biological targets. Research into azaspirocycles has demonstrated their significance as scaffolds in chemistry-driven drug discovery, with various synthetic methods being developed to create functionalized pyrrolidines, piperidines, and azepines from such core structures.
Bioisosteric Replacement Strategies in Heterocyclic Design
Bioisosterism, the strategy of replacing a functional group in a molecule with another group that has similar physical or chemical properties, is a cornerstone of medicinal chemistry. The this compound scaffold and related azaspirocycles have emerged as effective bioisosteres for commonly found heterocyclic rings in drug molecules, most notably piperidine (B6355638).
Mimicry of Piperidine and Other Common Heterocycles
The piperidine ring is a prevalent motif in many pharmaceuticals. However, it can be susceptible to metabolic degradation. Spirocyclic structures like 7-oxa-2-azaspiro[3.5]nonane can mimic the spatial arrangement of the piperidine ring while offering improved metabolic stability. This is because the quaternary spiro-carbon is less prone to enzymatic oxidation. The replacement of a piperidine fragment with an azaspiro[3.3]heptane, a related spirocycle, has been shown to lead to compounds with enhanced activity and longer duration of action in certain local anesthetic drugs. This principle extends to the 7-oxa-2-azaspiro[3.5]nonane framework, where the introduction of the spirocenter can lead to novel intellectual property and potentially improved pharmacological profiles.
Influence on Physicochemical Properties for Molecular Design
The substitution of traditional heterocycles with spirocyclic analogues like this compound can significantly alter the physicochemical properties of a molecule in a beneficial way. These changes are critical for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties.
| Property | Influence of Spirocyclic Replacement | Rationale |
| Lipophilicity (logP/logD) | Often leads to a decrease in lipophilicity. | The introduction of a spirocyclic center can increase the polarity and reduce the lipophilicity of a molecule, which can be advantageous for improving solubility and reducing off-target effects. |
| Solubility | Generally improves aqueous solubility. | The more compact and three-dimensional shape of spirocycles can disrupt crystal packing and lead to better interactions with water molecules. |
| Metabolic Stability | Typically enhances metabolic stability. | The quaternary carbon at the spirocyclic junction is resistant to enzymatic attack, particularly oxidation by cytochrome P450 enzymes. |
| Basicity (pKa) | Can modulate the basicity of the nitrogen atom. | The rigid conformation of the spirocycle can influence the lone pair availability of the nitrogen, thereby affecting its pKa value. |
These modifications to the physicochemical profile are crucial for the "escape from flatland" in medicinal chemistry, a concept that encourages the use of more three-dimensional structures to improve drug-like properties.
Role in Catalyst Development and Design
While this compound itself is not typically a catalyst, its structural motifs are integral to the design and synthesis of molecules that are subjects of catalytic processes. The synthesis of oxa-azaspirocycles often involves sophisticated catalytic methods, highlighting the interplay between catalysis and the creation of these complex scaffolds.
For instance, palladium-catalyzed spirocyclopropanation has been developed as a powerful strategy for constructing gem-difluorinated spirocyclic compounds, including oxa/azaspiro[2.4]heptanes. Similarly, cobalt-catalyzed cascade C-H activation and carboamidation of alkynes have been employed to synthesize oxa-spirocycles. These examples demonstrate that the development of novel catalytic methods is essential for accessing complex spirocyclic structures like this compound and its derivatives. The resulting spirocyclic products can then be used as building blocks in the design of ligands for asymmetric catalysis or as key components in molecules with specific biological activities, such as GPR119 agonists, where 7-azaspiro[3.5]nonane derivatives have been investigated.
Building Blocks in Materials Science
The unique and rigid three-dimensional structure of spiro compounds, including this compound, makes them intriguing building blocks for the development of novel materials. While the primary application of this specific compound has been in medicinal chemistry, the general class of spiro compounds holds potential in materials science.
The distinct molecular architecture of spirocycles can contribute to the creation of materials with tailored optical, electrical, or mechanical properties. The rigidity of the spirocyclic framework can be exploited to create polymers with specific and predictable conformations. The incorporation of heteroatoms like oxygen and nitrogen can also introduce specific functionalities and interaction points within a material. Although the direct application of this compound in materials science is not yet widely reported, its availability as a chemical building block from various suppliers suggests its potential for incorporation into more complex macromolecular structures in the future.
Future Research Directions and Unexplored Avenues
Development of Asymmetric Synthetic Routes for Substituted 1-Cyclopropyl-7-oxa-2-azaspiro[3.5]nonane
The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of asymmetric syntheses to access enantiomerically pure substituted derivatives of this compound is a critical future endeavor. Current synthetic strategies for spirocycles often result in racemic mixtures, necessitating challenging chiral separations. Future research should focus on developing stereoselective methodologies from the outset.
One promising approach involves the diastereoselective addition of cyclopropyl-containing nucleophiles to chiral imines, a strategy that has proven effective for the synthesis of other substituted azaspirocycles. rsc.org Furthermore, leveraging chiral catalysts in cycloaddition reactions could provide a direct and efficient route to enantiopure products. The exploration of organocatalysis, in particular, has shown significant promise in the asymmetric synthesis of complex spirocyclic systems and warrants investigation in this context. researchgate.net
Key research objectives in this area should include:
The design and screening of chiral ligands for metal-catalyzed cycloadditions.
The application of organocatalytic methods to control stereoselectivity.
The synthesis of a diverse library of enantiomerically pure substituted this compound derivatives for biological screening.
Exploration of Novel Reactivity and Rearrangement Pathways
The strained spirocyclic framework of this compound, combined with the presence of a reactive cyclopropyl (B3062369) group, suggests a rich and largely unexplored reactivity profile. Future investigations should aim to systematically probe the chemical behavior of this scaffold under a variety of reaction conditions to uncover novel transformations and rearrangement pathways.
Ring-opening reactions of the cyclopropyl group, for instance, could be initiated by electrophilic or radical species, leading to the formation of more complex polycyclic systems. Additionally, the azetidine (B1206935) ring within the spirocycle may be susceptible to ring-expansion or rearrangement reactions, providing access to novel heterocyclic scaffolds. The strategic placement of functional groups on the spirocyclic core could be used to direct these transformations and enhance their synthetic utility.
Potential areas of exploration include:
Acid- and base-catalyzed rearrangement studies.
Photochemical and thermal transformations.
Transition-metal-catalyzed cross-coupling and ring-opening reactions.
Integration with Artificial Intelligence and Machine Learning for Synthetic Planning
For this compound, AI algorithms could be employed to:
Identify novel and cost-effective starting materials.
Predict the feasibility and potential yields of proposed reaction steps.
Optimize reaction conditions to maximize efficiency and minimize byproducts.
The development of a dedicated database of reactions involving spirocyclic compounds would further enhance the predictive power of these AI tools, leading to the rapid and efficient synthesis of a wide range of derivatives.
Advanced Analytical Techniques for Elucidating Complex Spirocycle Structures
The unambiguous determination of the three-dimensional structure of complex spirocycles, including their relative and absolute stereochemistry, is crucial for understanding their properties and biological activity. While standard analytical techniques such as NMR and mass spectrometry are indispensable, future research should leverage more advanced methods to provide a more detailed structural picture. numberanalytics.comwiley.com
Two-dimensional NMR techniques, such as NOESY and ROESY, can provide valuable information about the spatial proximity of atoms, aiding in the assignment of relative stereochemistry. For the determination of absolute stereochemistry, X-ray crystallography remains the gold standard. However, in cases where suitable crystals cannot be obtained, vibrational circular dichroism (VCD) and electronic circular dichroism (ECD) spectroscopy, coupled with quantum chemical calculations, can provide a reliable alternative.
Future analytical efforts should focus on:
The application of advanced 2D NMR techniques for detailed conformational analysis.
The use of chiroptical spectroscopy (VCD and ECD) for the assignment of absolute configuration.
The development of novel mass spectrometry fragmentation techniques to probe the connectivity of the spirocyclic core.
Q & A
Q. What statistical methods are recommended for optimizing multi-step syntheses with competing side reactions?
- Methodological Answer : Apply factorial design to screen variables (e.g., temperature, stoichiometry). Response surface methodology (RSM) models interactions between factors. For example, a central composite design can identify optimal conditions for minimizing byproducts during cyclopropane ring formation .
Safety and Handling
Q. What are the critical hazards associated with handling tert-butyl-protected intermediates of this compound?
- Methodological Answer : tert-Butyl derivatives (e.g., tert-butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate) may release toxic gases (e.g., HCN) under acidic conditions. Use fume hoods and personal protective equipment (PPE). Monitor for H302 (harmful if swallowed) and H319 (eye irritation) hazards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
